molecular formula C₃₃H₃₆N₂O₄ B1146810 N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide CAS No. 43229-70-5

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide

Cat. No.: B1146810
CAS No.: 43229-70-5
M. Wt: 524.65
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Description

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide is a complex organic compound with significant applications in the pharmaceutical industry. It is an important precursor for the synthesis of Formoterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

Mechanism of Action

Target of Action

N,O-Dibenzylated formoterol, also known as (R*,R*)-N-5-[1-Hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethylamino]ethyl]-2-(phenylmethoxy)phenyl]formamide, primarily targets the beta2-adrenergic receptors . These receptors play a crucial role in the regulation of bronchial smooth muscle tone.

Mode of Action

This compound acts as a long-acting beta2-adrenergic receptor agonist . It binds to the beta2-adrenergic receptors, leading to the relaxation and dilation of the bronchial smooth muscle . This action is facilitated by the compound’s active (R;R)-enantiomer .

Biochemical Pathways

Upon activation of the beta2-adrenergic receptors, a cascade of biochemical reactions is triggered, leading to the relaxation of bronchial smooth muscle. This involves the activation of adenylate cyclase, an increase in cyclic AMP levels, and subsequent activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation .

Pharmacokinetics

It is known that the compound is administered via inhalation , suggesting that it is rapidly absorbed into the bronchial tissue. The compound’s metabolism likely involves O-demethylation and glucuronidation, involving several cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes .

Result of Action

The primary result of the action of N,O-Dibenzylated formoterol is the relief of bronchospasm . By relaxing and dilating the bronchial smooth muscle, the compound improves airflow and reduces symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide involves multiple steps:

    Starting Materials: The synthesis begins with 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol.

    Reaction with Formic Acid: The starting material is reacted with anhydrous formic acid in the presence of a solvent like dichloromethane (ClCH2CH2Cl) at a low temperature (10°C).

    Purification: The organic phase is washed with sodium carbonate and sodium chloride solutions, followed by concentration to obtain the product as a dark-red sticky substance.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The final product is often crystallized from methanol to obtain colorless sheet-shaped crystals suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide is unique due to its specific structure, which allows it to be an effective precursor for Formoterol. Its synthesis and chemical properties make it a valuable compound in pharmaceutical research and production .

Properties

IUPAC Name

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGUTXYKHMDBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143687-23-4, 43229-70-5
Record name (R*,R*)-(±)-N-[-5-[1-idrossi-2-[[2-(4-metossifenil)-1-metiletil]-(fenilmetil)amino]etil]-2-(fenilmetossi)fenil]-formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R,R)-(+/-)-N-(2-Benzyloxy-5-(1-hydroxy-2-(N'-benzyl-N'-(2-(4-methoxy-phenyl)-1-methylethyl)amino)ethyl)phenyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-amino-4-benzyloxy-α-[N-benzyl-N-(1-methyl-2-p-methoxyphenylethyl)aminomethyl]benzyl alcohol (100 gms, 0.2 M), toluene 0.2 lit and 0.2 lit THF, were charged in a reactor. The reaction mass was cooled to 15° C. and 35 ml of 3:2 formic acid-acetic anhydride was introduced maintaining temperature below 20° C. The reaction mass was further stirred at 20-30° C. for 1 hour and concentrated under reduced pressure. The residue obtained was dissolved in toluene (0.65 lit) and basified with liquor ammonia. The organic layer was separated, washed with water and concentrated under reduced pressure below 35° C. to yield the title compound. (100 gms, 94.66%)
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